molecular formula C12H21ClN2O B1464346 2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one CAS No. 1178435-29-4

2-Chloro-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one

Cat. No. B1464346
CAS RN: 1178435-29-4
M. Wt: 244.76 g/mol
InChI Key: NSADWINGLIDCQE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Antiarrhythmic and Antihypertensive Effects

Research indicates that derivatives of pyrrolidine and piperazine have been synthesized and evaluated for their potential antiarrhythmic and antihypertensive effects. For example, compounds displaying a 3-(4-arylpiperazin-1-yl)propyl moiety have shown significant activities in these areas, suggesting their potential for developing treatments for cardiovascular disorders. The antiarrhythmic and antihypertensive activities are believed to be associated with alpha-adrenolytic properties, indicating a promising avenue for therapeutic application (Malawska et al., 2002).

Antimalarial Agents

Derivatives of this compound have also been explored for their antimalarial properties. Synthesis and evaluation of piperazine and pyrrolidine derivatives have demonstrated their capacity to inhibit the growth of Plasmodium falciparum, a chloroquine-resistant strain. These studies highlight the critical role of specific functional groups and structural moieties in enhancing antimalarial activity, offering insights into the design of new therapeutic agents against malaria (Mendoza et al., 2011).

Synthesis of Enantiomers

The compound and its related structures have been utilized in the synthesis of enantiomers for pharmacological studies. For instance, the enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one derivatives have been synthesized using cyclic sulfates as chiral intermediates. These compounds have displayed moderate potency as ligands for alpha1-adrenoreceptors, indicating their potential for further pharmacological exploration (Kulig et al., 2009).

Pharmacological Characterization

Further pharmacological characterization of pyrrolidin-2-one derivatives has elucidated their binding affinities for alpha-adrenoceptors and their prophylactic antiarrhythmic activity. These studies contribute to a deeper understanding of the molecular mechanisms underlying their pharmacological effects and pave the way for the development of novel therapeutic agents with improved efficacy and selectivity (Kulig et al., 2010).

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under various conditions is essential for its therapeutic efficacy.

Researchers should explore its stereochemistry, binding modes, and biological profiles to unlock its therapeutic potential . Keep in mind that this information is based on general principles, and further studies are needed to uncover the precise mechanisms of action for this intriguing compound. 🌟

properties

IUPAC Name

2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-10(13)12(16)15-8-4-11(5-9-15)14-6-2-3-7-14/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSADWINGLIDCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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